molecular formula C16H19ClO2 B13868919 Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B13868919
M. Wt: 278.77 g/mol
InChI Key: YYIPIJHFVPVXHB-UHFFFAOYSA-N
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Description

Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a methyl ester group, a chloro substituent, and a biphenyl core with tetrahydro modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde, which is then subjected to esterification reactions to introduce the methyl ester group . The reaction conditions often involve the use of methanol and acid catalysts under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The chloro substituent may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C16H19ClO2

Molecular Weight

278.77 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-5,5-dimethylcyclohexene-1-carboxylate

InChI

InChI=1S/C16H19ClO2/c1-16(2)9-8-13(14(10-16)15(18)19-3)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3

InChI Key

YYIPIJHFVPVXHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C(=O)OC)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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